N-allyl-2-(3-methylphenoxy)acetamide
Description
N-Allyl-2-(3-methylphenoxy)acetamide is an acetamide derivative characterized by an allyl group attached to the nitrogen atom and a 3-methylphenoxy substituent on the acetamide backbone.
Properties
IUPAC Name |
2-(3-methylphenoxy)-N-prop-2-enylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-3-7-13-12(14)9-15-11-6-4-5-10(2)8-11/h3-6,8H,1,7,9H2,2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYEXCQVBSUKBBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001257082 | |
| Record name | 2-(3-Methylphenoxy)-N-2-propen-1-ylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001257082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
424803-30-5 | |
| Record name | 2-(3-Methylphenoxy)-N-2-propen-1-ylacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=424803-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Methylphenoxy)-N-2-propen-1-ylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001257082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-Allyl-2-(4-bromophenoxy)acetamide
- Structure: Differs by a bromine substituent at the para position of the phenoxy ring instead of a methyl group at the meta position.
- Physico-chemical Properties: Molecular formula = C₁₁H₁₂BrNO₂, molar mass = 270.12 g/mol .
- Key Differences : The bromine atom increases molecular weight and may enhance lipophilicity compared to the methyl group in the target compound. Bromine’s electron-withdrawing nature could also alter electronic distribution, affecting binding interactions in biological systems.
N-Allyl-2-(2-methylphenyl)acetamide
- Structure: Replaces the phenoxy group (oxygen-linked) with a methylphenyl group (directly bonded to the acetamide).
- Physico-chemical Properties: Molecular formula = C₁₂H₁₅NO, molar mass = 189.25 g/mol .
- The direct phenyl linkage may limit rotational freedom compared to the phenoxy group, influencing conformational stability in receptor binding.
N-Allyl-2-(3-isobutyl-4-oxo-2-thioxothiazolidin-5-yl)acetamide (6o)
- Structure: Features a thioxothiazolidinone ring substituted with an isobutyl group, linked to the acetamide backbone.
- Activity: Exhibits potent urease inhibition (IC₅₀ = 2.1 µM) due to the thioxothiazolidinone moiety’s ability to chelate metal ions in the enzyme’s active site .
- Key Differences: The heterocyclic thioxothiazolidinone ring introduces additional hydrogen-bonding and metal-coordination capabilities absent in the target compound.
N-Substituted-2-(1H-tetrazol-5-yl)acetamides
- Structure : Includes a tetrazole ring, a bioisostere for carboxylic acids, enhancing metabolic stability.
- Synthetic Feasibility: N-Allyl derivatives like N-allyl-2-(1H-tetrazol-5-yl)acetamide (2s) show low yields (25%) compared to non-allylated analogs (67–93%), suggesting steric or electronic challenges in introducing the allyl group .
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